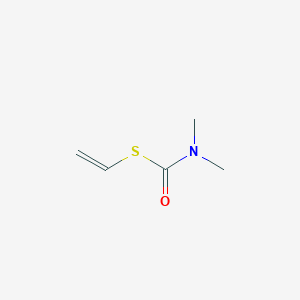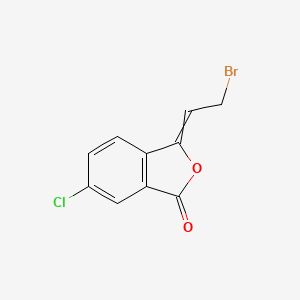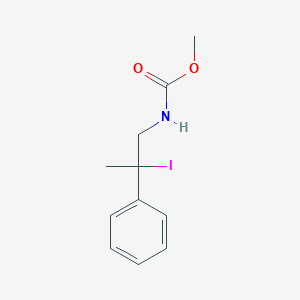
Bis(trimethylsilyl) (2-nitroethyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(trimethylsilyl) (2-nitroethyl)phosphonate is an organophosphorus compound that features a phosphonate group bonded to a 2-nitroethyl group, with two trimethylsilyl groups attached to the oxygen atoms of the phosphonate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(trimethylsilyl) (2-nitroethyl)phosphonate typically involves the reaction of a phosphonate ester with bromotrimethylsilane (BTMS). The McKenna reaction is a well-known method for this transformation, where BTMS converts dialkyl phosphonate esters into bis(trimethylsilyl) esters . The reaction conditions usually involve mild temperatures and the use of solvents such as dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Bis(trimethylsilyl) (2-nitroethyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Substitution: Nucleophiles such as alcohols or amines can be used to replace the trimethylsilyl groups.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of phosphonate esters with different substituents.
Aplicaciones Científicas De Investigación
Bis(trimethylsilyl) (2-nitroethyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of phosphonic acids and esters.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.
Industry: Used in the production of materials with specific properties, such as flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of Bis(trimethylsilyl) (2-nitroethyl)phosphonate involves its interaction with molecular targets through its phosphonate and nitro groups. The phosphonate group can mimic phosphate groups in biological systems, allowing it to interact with enzymes and other proteins that recognize phosphate-containing substrates. The nitro group can undergo redox reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(trimethylsilyl) phosphite
- Bis(trimethylsilyl) [2-(trimethylsilyl)ethyl]phosphonate
Uniqueness
Bis(trimethylsilyl) (2-nitroethyl)phosphonate is unique due to the presence of both the nitro and phosphonate groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research.
Propiedades
Número CAS |
89873-33-6 |
|---|---|
Fórmula molecular |
C8H22NO5PSi2 |
Peso molecular |
299.41 g/mol |
Nombre IUPAC |
trimethyl-[2-nitroethyl(trimethylsilyloxy)phosphoryl]oxysilane |
InChI |
InChI=1S/C8H22NO5PSi2/c1-16(2,3)13-15(12,8-7-9(10)11)14-17(4,5)6/h7-8H2,1-6H3 |
Clave InChI |
BOZINBHXWLTIBW-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OP(=O)(CC[N+](=O)[O-])O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dibenzyl-N'-[4-chloro-2-(trifluoromethyl)phenyl]urea](/img/structure/B14396611.png)

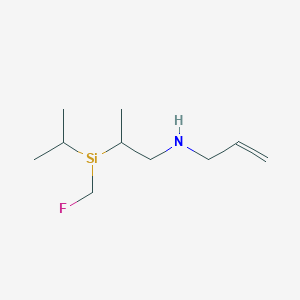
![4-[1-(Propan-2-yl)aziridine-2-sulfonyl]morpholine](/img/structure/B14396623.png)
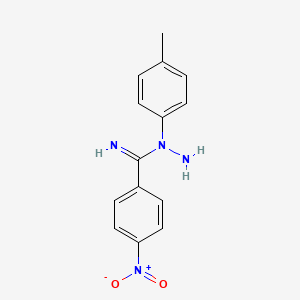
![[2,2-Dimethoxy-1-(propylsulfanyl)ethyl]benzene](/img/structure/B14396637.png)
![tert-Butyl [2-(piperidin-1-yl)-2-sulfanylideneethyl]carbamate](/img/structure/B14396642.png)
![4-[(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)amino]benzonitrile](/img/structure/B14396649.png)
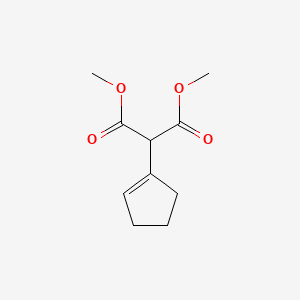
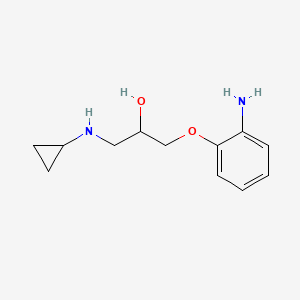
![1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one](/img/structure/B14396671.png)
